

physical and chemical properties of 3-iodo-5-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl 3-iodo-5-methoxy-1*H*-indole-1-carboxylate

Cat. No.: B062162

[Get Quote](#)

An In-depth Technical Guide to **tert**-Butyl 3-iodo-5-methoxy-1*H*-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodo-5-methoxy-1*H*-indole-1-carboxylate (CAS No. 192189-10-9) is a key synthetic intermediate in medicinal chemistry and drug discovery. As a functionalized indole, it serves as a versatile building block for the synthesis of complex molecular architectures. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it particularly valuable.

The methoxy group at the 5-position is a common feature in various neuroactive compounds, while the iodine atom at the 3-position provides a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. The *tert*-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group that enhances solubility and stability, and which can be readily removed under acidic conditions. This combination of features makes it an ideal precursor for developing libraries of compounds, particularly for targeting serotonin receptors and other neuropharmacological targets.^[1]

Physical and Chemical Properties

The physical and chemical properties of **tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate** are summarized below. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
CAS Number	192189-10-9	[1]
Molecular Formula	C ₁₄ H ₁₆ INO ₃	[1]
Molecular Weight	373.19 g/mol	[1]
Appearance	Yellow to red-brown sticky oil or semi-solid	
Boiling Point	423.3 °C (Predicted)	[1]
Purity	≥97%	
Storage Conditions	2-8 °C, Refrigerator	[1]

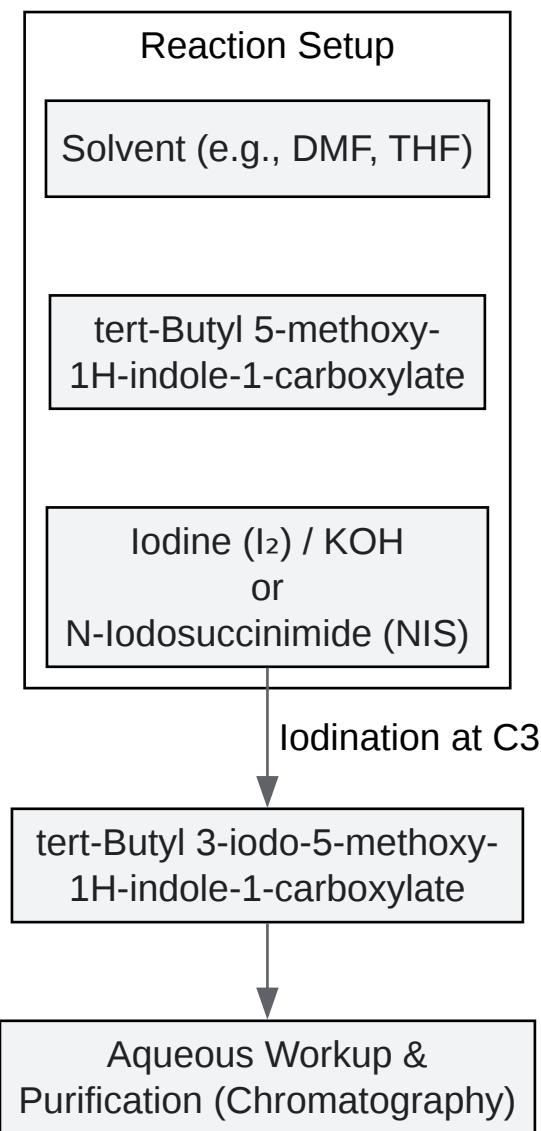
Spectral Data

While full spectral data sets are typically provided by commercial suppliers upon request, the expected characteristics are described below.[\[2\]](#)

Mass Spectrometry

Under electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl cation and subsequent fragmentation of the Boc group.

m/z (Predicted)	Fragment	Interpretation
373	[M] ⁺	Molecular ion peak.
317	[M - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group.
273	[M - C ₅ H ₈ O ₂] ⁺	Loss of the entire Boc group, yielding the 3-iodo-5-methoxy-1H-indole radical cation.
57	[C ₄ H ₉] ⁺	tert-Butyl cation, often the base peak.


NMR Spectroscopy

- ¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), the methoxy protons (a singlet around 3.8 ppm), and distinct aromatic protons on the indole ring. The C2 proton will appear as a singlet in the aromatic region.
- ¹³C NMR: The spectrum will display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the carbons of the indole core. The carbon bearing the iodine (C3) will be significantly shifted downfield.

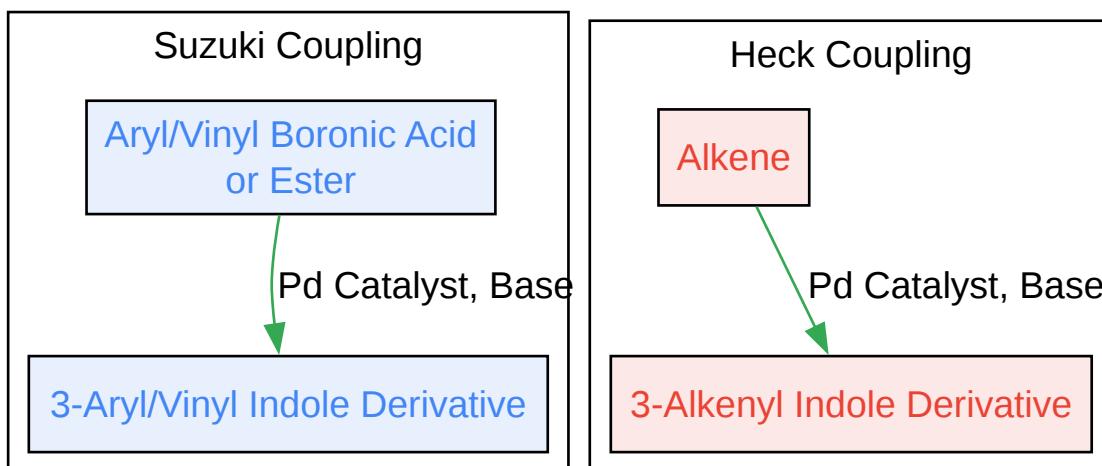
Experimental Protocols

Representative Synthesis: Iodination of Precursor

The most direct route to synthesize **tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate** is via electrophilic iodination of its non-iodinated precursor, **tert-butyl 5-methoxy-1H-indole-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.


Protocol:

- Dissolve tert-butyl 5-methoxy-1H-indole-1-carboxylate (1.0 equiv) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to 0 °C in an ice bath.

- Add N-Iodosuccinimide (NIS) (approx. 1.1 equiv) portion-wise to the stirred solution. Alternatively, a solution of iodine (I_2) and a base like potassium hydroxide (KOH) can be used.
- Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to remove excess iodine.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity: Palladium-Catalyzed Cross-Coupling

The C3-iodo group is the primary site of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of the title compound.

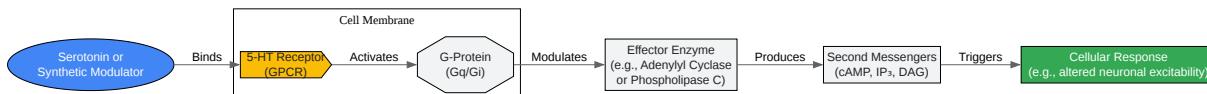
4.2.1 Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical procedure for coupling the iodoindole with an arylboronic acid. [3][4]

- In a reaction vessel, combine **tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv).
- Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
- Purge the vessel with an inert gas (Argon or Nitrogen) and seal.
- Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the product via column chromatography.

4.2.2 Representative Heck Coupling Protocol


This protocol is adapted from a procedure for a structurally similar iodoindole and describes the coupling with an acrylate.[\[5\]](#)

- Under an inert atmosphere, add the palladium catalyst (e.g., (dtbpf) PdCl_2 , 2 mol%) and **tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate** (1.0 equiv) to a reaction vial.
- Add a suitable solvent (e.g., an aqueous micellar solution or DMF), a base such as triethylamine (Et_3N , 3.0 equiv), and the alkene partner (e.g., tert-butyl acrylate, 2.0 equiv) via syringe.
- Stir the mixture vigorously at the desired temperature (from room temperature to 100 °C depending on catalyst and substrates).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, perform an aqueous workup, extracting the product with an appropriate organic solvent.
- Dry and concentrate the organic phase, and purify the residue by column chromatography to yield the substituted alkene product.

Biological Context & Signaling Pathways

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate is not typically evaluated for biological activity itself; it is a precursor used to synthesize active pharmaceutical ingredients (APIs). Derivatives synthesized from this intermediate are often designed as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets in the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.

Many 5-HT receptors are G-protein coupled receptors (GPCRs). For example, the 5-HT_{1A} receptor couples to G_{i/o} proteins, leading to the inhibition of adenylyl cyclase, while the 5-HT_{2A} receptor couples to G_{q/11} proteins, activating phospholipase C.

[Click to download full resolution via product page](#)

Caption: Generalized serotonin receptor signaling pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) should be consulted, compounds of this class should be handled with care. Based on data for the closely related tert-butyl 3-iodo-1H-indole-1-carboxylate, the following hazards may be present:

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
- Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate [myskinrecipes.com]
- 2. 3-IODO-5-METHOXYINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192189-10-9) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-iodo-5-methoxy-1H-indole-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062162#physical-and-chemical-properties-of-3-iodo-5-methoxy-1h-indole-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com